Isoosajin Demonstrates 18% Greater Potency than Osajin Against SARS-CoV-2 Replicase Polyprotein 1ab
In a direct head-to-head comparison conducted in the same ten-point dose-response curve (DRC) assay format, isoosajin inhibited the SARS-CoV-2 replicase polyprotein 1ab with an IC₅₀ of 3.22 × 10³ nM (3.22 µM), whereas osajin, the parent isoflavone, exhibited an IC₅₀ of 3.87 × 10³ nM (3.87 µM) [1][2]. This represents an 18% improvement in potency attributable solely to the structural isomerization from the open prenyl form to the cyclized dimethylpyran form. Both compounds were tested in Vero cells seeded at 1.2 × 10⁴ cells per well in DMEM supplemented with 2% FBS [2].
| Evidence Dimension | IC₅₀ against SARS-CoV-2 replicase polyprotein 1ab |
|---|---|
| Target Compound Data | Isoosajin IC₅₀ = 3.22 × 10³ nM (3.22 µM) |
| Comparator Or Baseline | Osajin IC₅₀ = 3.87 × 10³ nM (3.87 µM) |
| Quantified Difference | Isoosajin is 1.20-fold more potent (18% lower IC₅₀); Δ = 0.65 µM |
| Conditions | Ten-point DRC; Vero cells at 1.2 × 10⁴ cells/well in DMEM + 2% FBS; Institut Pasteur Korea screening platform |
Why This Matters
For antiviral screening programs, this modest but consistent potency advantage of isoosajin over osajin may translate into a chemically tractable scaffold for structure-activity relationship (SAR) optimization against the replicase target.
- [1] BindingDB Entry BDBM430661. Isoosajin – Affinity Data: IC₅₀ = 3.22E+3 nM against Target Replicase polyprotein 1ab (2019-nCoV). Institut Pasteur Korea. Ten-point DRCs generated for each drug; Vero cells seeded at 1.2 × 10⁴ cells per well in DMEM supplemented with 2% FBS. View Source
- [2] BindingDB Entry BDBM50442397. OSAJIN – Affinity Data: IC₅₀ = 3.87E+3 nM against Target Replicase polyprotein 1ab (2019-nCoV). Institut Pasteur Korea. Identical assay conditions as BDBM430661. View Source
